7-((4-Aminophenyl)methyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine dihydrochloride
Description
Chemical Structure and Core Activity: 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- (abbreviated as AMPQD in research contexts) is a tricyclic heterocyclic compound with a pyrroloquinazoline core. The molecule features a 4-aminophenylmethyl substitution at the 7th position, which is critical for its biological activity . AMPQD is primarily recognized as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and DNA synthesis .
Biological Significance: AMPQD exhibits nanomolar inhibitory activity (Ki = 7.42 ± 0.92 nM) against Escherichia coli DHFR, with marked selectivity over human DHFR, making it a promising candidate for antibiotic development . The 4-aminophenylmethyl group at the 7th position confers slow-onset, tight-binding inhibition, a mechanism shared with methotrexate (MTX), a classical DHFR inhibitor .
Synthesis: AMPQD is synthesized via alkylation of the parent scaffold, 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (PQD), using 4-aminobenzyl halides in the presence of strong bases like sodium hydride . Modular substitution at the 7th position allows for diverse derivatives with tailored pharmacological properties.
Properties
CAS No. |
77681-42-6 |
|---|---|
Molecular Formula |
C17H18Cl2N6 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
7-[(4-aminophenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C17H16N6.2ClH/c18-11-3-1-10(2-4-11)9-23-8-7-12-14(23)6-5-13-15(12)16(19)22-17(20)21-13;;/h1-8H,9,18H2,(H4,19,20,21,22);2*1H |
InChI Key |
UOORVXIQCDJQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N.Cl.Cl |
Origin of Product |
United States |
Biological Activity
7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, particularly its derivative 7-((4-aminophenyl)methyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer, antibacterial, and antimalarial properties.
Chemical Structure and Synthesis
The compound belongs to a class of pyrroloquinazoline derivatives known for their structural versatility and potential therapeutic applications. The synthesis typically involves regioselective monoacylation at various nitrogen positions within the molecule, allowing for the generation of a library of derivatives with varying biological properties .
Anticancer Activity
Research has demonstrated that 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine exhibits potent anticancer properties. Notably:
- Mechanism of Action : It targets dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells. This inhibition leads to reduced cell proliferation and induces apoptosis in tumor cells .
- Case Studies : A study highlighted the synthesis of N-acylated derivatives, where one compound (designated as 7f) showed an eight-fold increase in potency against MDA-MB-468 breast cancer cells compared to the parent compound . Additionally, these derivatives were found to be non-toxic to normal human cells, suggesting a favorable therapeutic index.
Antibacterial Activity
The compound also demonstrates significant antibacterial activity:
- Target Pathways : It acts as an inhibitor of DHFR and thymidylate synthase (TS), both essential for bacterial growth. This dual inhibition mechanism distinguishes it from traditional antibiotics like trimethoprim .
- Efficacy Against Resistant Strains : Recent studies have reported that derivatives of this compound exhibit potent activity against multi-drug resistant Gram-negative bacteria. For instance, a representative compound showed synergistic effects when combined with sulfamethoxazole, enhancing its bactericidal efficacy at low concentrations .
Antimalarial Activity
The antimalarial potential of 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine has also been explored:
- In Vivo Studies : In animal models infected with Plasmodium vivax, certain derivatives demonstrated effective clearance of parasitemia. For example, one derivative cured all treated animals at specified doses over three days .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrroloquinazoline scaffold significantly affect biological activity. For instance:
| Modification Position | Effect on Activity |
|---|---|
| N1 | Generally lower potency |
| N3 | Higher potency observed |
| N7 | Reduced solubility and activity |
These findings suggest that careful design and modification of the molecular structure can enhance therapeutic efficacy while minimizing adverse effects .
Scientific Research Applications
Antibacterial Activity
The compound exhibits notable antibacterial properties against a range of bacterial strains. Research indicates that various substituted derivatives of 7H-pyrrolo(3,2-f)quinazoline-1,3-diamine have shown efficacy in vitro against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(4-pyridinyl) | S. aureus | 32 µg/mL |
| 7-(2-methylphenyl) | E. coli | 16 µg/mL |
| 7-(4-aminophenyl) | K. pneumoniae | 8 µg/mL |
The synergistic effects with existing antibiotics like sulfa drugs further enhance their therapeutic potential against bacterial infections .
Antimalarial Activity
The antimalarial properties of this compound have been substantiated through various studies demonstrating its effectiveness against Plasmodium berghei, a model organism for malaria research. The compounds derived from 7H-pyrrolo(3,2-f)quinazoline-1,3-diamine have shown promising results in vivo, particularly in murine models .
Table 2: Efficacy Against Malaria
| Compound | Dose (mg/kg) | Cure Rate (%) |
|---|---|---|
| 7-(4-chlorophenyl) | 40 | 100 |
| 7-(4-methylphenyl) | 160 | 80 |
| 7-(4-nitrophenyl) | 640 | 20 |
These findings highlight the potential of this compound as a lead structure for developing new antimalarial drugs .
Anticancer Activity
Recent studies have identified the compound as a potent anti-tumor agent. Specifically, derivatives of 7H-pyrrolo(3,2-f)quinazoline-1,3-diamine have been evaluated for their activity against breast cancer cell lines. One study reported that a mono-N-acylated derivative exhibited up to eight times greater potency than the parent compound against MDA-MB-468 breast cancer cells without affecting normal cells .
Table 3: Anti-tumor Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Mono-N-acylated derivative | MDA-MB-468 | 0.5 |
| Parent compound | MDA-MB-468 | 4 |
These results indicate that modifications to the chemical structure can significantly enhance anticancer efficacy while minimizing toxicity to normal cells .
Antiviral Activity
In addition to antibacterial and anticancer properties, some derivatives of this compound have shown antiviral activity against herpes simplex virus (HSV). This broad-spectrum bioactivity suggests that the compound could be further explored for its potential in treating viral infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The pyrroloquinazoline scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of AMPQD with structurally or functionally related compounds:
Mechanistic Insights
DHFR Inhibition: AMPQD binds competitively to the substrate (dihydrofolate) site of E. coli DHFR, with uncompetitive inhibition against NADPH, indicating preferential affinity for the enzyme-NADPH complex . Methotrexate (MTX): Shares slow-onset kinetics with AMPQD but targets human DHFR, limiting its antibiotic utility .
Kinetic Behavior: The 4-aminophenylmethyl group in AMPQD is essential for slow-onset inhibition, absent in the parent PQD. This substitution mimics MTX’s 2,4-diaminopteridin moiety, stabilizing enzyme-inhibitor interactions .
Selectivity and Toxicity Profiles
Preparation Methods
Cyclization with Alkali Metal Dicyanamide
A suspension of 5-aminoindole hydrochloride (1 mol) and sodium dicyanamide (2.5 mol) in 1-octyl alcohol is refluxed at 185–215°C for 6–12 hours. The molar ratio of dicyanamide to 5-aminoindole is critical, with a 2.5:1 ratio yielding optimal conversion. The reaction proceeds via nucleophilic attack of the indole amine on the dicyanamide, followed by intramolecular cyclization to form the quinazoline ring. Post-reaction, the mixture is cooled, filtered, and recrystallized from methanol to isolate the core structure as a pale-yellow solid (yield: 75–85%).
Alternative Solvent Systems
While 1-octyl alcohol is preferred, higher-boiling aliphatic alcohols like 1-decanol or ethylene glycol may substitute, though prolonged reaction times (up to 24 hours) are required. Dimethylformamide (DMF) has also been explored but leads to lower yields (~60%) due to side reactions.
Purification and Characterization
Recrystallization Techniques
Analytical Data
-
H NMR (300 MHz, DMSO-d6): δ 7.76 (d, J=7.5 Hz, 1H), 7.32–7.38 (m, 2H), 6.95 (d, J=3.1 Hz, 1H), 6.38 (d, J=3.1 Hz, 1H), 5.21 (s, 2H, NH2), 4.89 (s, 2H, CH2).
Comparative Analysis of Methods
| Parameter | Direct Alkylation | Nitro Intermediate Route |
|---|---|---|
| Yield | 65–70% | 85–90% |
| Purity | >95% | >98% |
| Reaction Time | 8–10 hours | 12–15 hours |
| Key Advantage | Fewer steps | Avoids sensitive benzyl chloride synthesis |
Challenges and Optimization Strategies
Byproduct Formation
-
Di-alkylation : Excess benzyl chloride or prolonged reaction times lead to N1/N3 alkylation. Controlled addition of benzyl chloride and monitoring via TLC mitigate this.
-
Oxidation : The 4-aminophenyl group is prone to oxidation. Conducting reactions under nitrogen or using antioxidants like BHT improves stability.
Scalability Issues
-
Solvent Volume : Large-scale syntheses require DMF volumes >10 L/mol, increasing costs. Switching to DMA reduces solvent usage by 30% but necessitates higher temperatures.
-
Catalyst Recovery : Ferric chloride from the reduction step is recovered via filtration and reused, lowering environmental impact .
Q & A
Basic: What are the key steps for synthesizing 7H-pyrrolo[3,2-f]quinazoline derivatives, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-component reactions using aromatic aldehydes, amines, and heterocyclic precursors under reflux conditions. For example, iodine (I₂) in THF is a common catalyst for cyclization . Optimization includes:
- Catalyst screening : Test alternative catalysts (e.g., Lewis acids) to improve yield.
- Solvent systems : Evaluate polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Reaction monitoring : Use TLC or HPLC to track reaction progress and adjust reflux duration (10–18 hours) .
- Purification : Dissolve precipitates in DMF and recrystallize for high-purity products .
Basic: How is structural confirmation achieved for pyrrolo-quinazoline derivatives?
Answer: Structural elucidation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and carbons (δ 114–152 ppm) to confirm fused-ring systems .
- FT-IR : Identify NH stretches (~3100–3200 cm⁻¹) and carbonyl/amine vibrations .
- HRMS : Validate molecular weight (e.g., [M+H]+ with <0.7 ppm error) .
- X-ray crystallography : Resolve planar conformations and substituent orientations (e.g., dihedral angles <10° for co-planar rings) .
Advanced: How can computational modeling resolve discrepancies in spectroscopic or crystallographic data?
Answer: Discrepancies (e.g., unexpected NMR shifts or non-planar ring conformations) are addressed via:
- DFT calculations : Compare experimental and computed spectra (e.g., MOPAC PM3) to validate electronic environments .
- Molecular dynamics (MD) : Simulate solvent effects or thermal motion influencing crystallographic disorder .
- π-π stacking analysis : Quantify intermolecular interactions (e.g., centroid distances <4.0 Å) to explain packing anomalies .
Advanced: What experimental strategies mitigate contradictions in UV-Vis absorbance data for pyrrolo-quinazoline analogs?
Answer: Contradictions arise from aggregation or solvent polarity. Mitigation includes:
- Concentration control : Maintain absorbance <0.1 AU to avoid Beer-Lambert deviations .
- Solvent screening : Test polar vs. non-polar solvents to assess π→π* transition shifts.
- Temperature variation : Monitor hypsochromic shifts indicative of H-aggregation .
Advanced: How do intermolecular interactions (C–H⋯X, π-π) influence the physicochemical properties of these compounds?
Answer: Crystal packing studies reveal:
- C–H⋯N/Br interactions : Stabilize supramolecular chains (e.g., R₂²(8) motifs) .
- π-π stacking : Reduces solubility but enhances thermal stability (e.g., slippage >1.3 Å weakens interactions) .
- Hydrogen bonding : Affects melting points (e.g., compounds with NH groups melt >300°C) .
Advanced: What factors govern regioselectivity in electrophilic substitution reactions of pyrrolo-quinazoline cores?
Answer: Regioselectivity depends on:
- Electron density : Meta-directing effects of electron-withdrawing groups (e.g., –NO₂, –CN) .
- Steric hindrance : Bulky substituents (e.g., 4-tolyl) favor substitution at less hindered positions .
- Catalyst coordination : Lewis acids (e.g., AlCl₃) direct electrophiles to electron-rich sites .
Basic: What purification techniques are effective for isolating pyrrolo-quinazoline derivatives?
Answer:
- Recrystallization : Use DMF/ethanol mixtures for high-melting solids (>250°C) .
- Column chromatography : Separate isomers with silica gel and CH₂Cl₂/MeOH gradients.
- Precipitation : Add antisolvents (e.g., water) to crude reaction mixtures .
Advanced: How can green chemistry principles be applied to improve the sustainability of synthesis?
Answer:
- Solvent replacement : Substitute THF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst recycling : Recover iodine via sublimation or aqueous extraction.
- Microwave-assisted synthesis : Reduce reaction times by 50–70% while maintaining yields .
Advanced: What role do electronic effects play in the fluorescence properties of these compounds?
Answer:
- Donor-acceptor groups : –NH₂ and –PhCH₂ substituents enhance intramolecular charge transfer (ICT), shifting emission wavelengths .
- Conjugation length : Extended fused-ring systems (e.g., pyrimidine-tetrazole) increase quantum yield .
- Solvatochromism : Polar solvents stabilize excited states, causing red shifts .
Advanced: How can AI-driven automation enhance high-throughput screening of analogs?
Answer:
- Virtual libraries : Generate ~10⁴ analogs using combinatorial chemistry algorithms .
- Robotic synthesis : Automate catalyst/reagent dispensing for parallel reactions .
- Machine learning (ML) : Train models on spectral databases to predict reaction outcomes .
Notes
- Methodological rigor : Cross-validate data using orthogonal techniques (e.g., NMR + XRD + HRMS).
- Advanced tools : Leverage COMSOL Multiphysics for reaction simulation and AI for predictive modeling .
- Data contradictions : Reconcile spectral anomalies with computational or crystallographic evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
